4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a carbonyl group at position 2, and a nitrile group at position 3 on the quinoline ring. It is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 4,6-dichloro-2-aminobenzonitrile with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, leading to the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at position 2 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Reduction reactions produce 2-hydroxyquinoline derivatives.
- Oxidation reactions result in quinoline-2,3-dione derivatives .
Scientific Research Applications
4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA gyrase, topoisomerase, and kinases.
Pathways Involved: It interferes with DNA replication, transcription, and cell division, leading to the inhibition of microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Comparison: 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to its analogs. The substitution pattern on the quinoline ring significantly influences the compound’s chemical properties and biological activities .
Properties
Molecular Formula |
C10H4Cl2N2O |
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Molecular Weight |
239.05 g/mol |
IUPAC Name |
4,6-dichloro-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2O/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(15)14-8/h1-3H,(H,14,15) |
InChI Key |
ARWQIAILKHQEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)C#N)Cl |
Origin of Product |
United States |
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